2-Methoxy-3-methylpyrimidin-4-one
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Overview
Description
2-Methoxy-3-methylpyrimidin-4-one is a heterocyclic organic compound with the molecular formula C6H8N2O2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are essential components in various biological processes and have significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylpyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3-methylpyrimidine with an oxidizing agent to introduce the ketone functionality at the 4-position. Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce 2-methoxy-3-methylpyrimidin-4-ol.
Scientific Research Applications
2-Methoxy-3-methylpyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-Methoxy-4-methylpyrimidine: Similar structure but lacks the ketone functionality at the 4-position.
3-Methyl-4-oxo-2-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of a methoxy group.
2,4-Dimethoxypyrimidine: Has two methoxy groups at positions 2 and 4.
Uniqueness: 2-Methoxy-3-methylpyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
27460-04-4 |
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Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-methoxy-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(9)3-4-7-6(8)10-2/h3-4H,1-2H3 |
InChI Key |
XURJNHFHVAPDOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CN=C1OC |
Origin of Product |
United States |
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